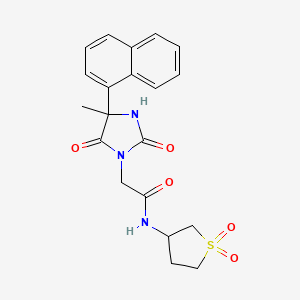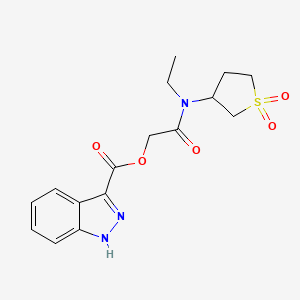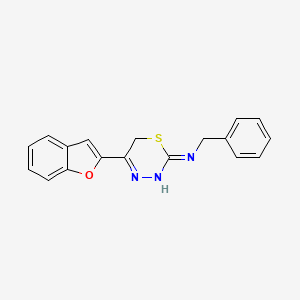![molecular formula C16H15N3OS B10815769 (2E)-5-[(4-methylphenyl)methyl]-2-[(pyridin-2-yl)imino]-1,3-thiazolidin-4-one](/img/structure/B10815769.png)
(2E)-5-[(4-methylphenyl)methyl]-2-[(pyridin-2-yl)imino]-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
WAY-278742 is a bioactive small molecule with the molecular formula
C16H15N3OS
and a molecular weight of 297.37 g/mol . This compound has been studied for its potential applications in various scientific fields, including chemistry, biology, and medicine.Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of WAY-278742 typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Core Structure: The initial step involves the formation of the core structure through a series of condensation reactions. This often includes the use of reagents such as aldehydes, amines, and thiols under controlled conditions.
Functional Group Modifications: Subsequent steps involve the introduction of specific functional groups to the core structure. This can be achieved through various organic reactions such as alkylation, acylation, and sulfonation.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to obtain the desired compound with high purity.
Industrial Production Methods
Industrial production of WAY-278742 may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems and continuous flow reactors to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
WAY-278742 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: WAY-278742 can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in WAY-278742 and the reaction conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its effects on cellular processes, including cell proliferation and apoptosis.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to modulate specific molecular targets and pathways.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other bioactive compounds.
Wirkmechanismus
The mechanism of action of WAY-278742 involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the stimulation of cell proliferation in MDA-MB-231 human breast cancer cells by free fatty acids . The compound likely exerts its effects through modulation of signaling pathways involved in cell growth and survival.
Vergleich Mit ähnlichen Verbindungen
WAY-278742 can be compared with other similar compounds in terms of its structure and biological activity. Some similar compounds include:
WAY-100635: A selective serotonin receptor antagonist with applications in neuropharmacology.
WAY-267464: A selective oxytocin receptor agonist with potential therapeutic applications in social behavior disorders.
WAY-316606: A compound known for its ability to inhibit the secretion of certain proteins involved in bone resorption.
WAY-278742 is unique due to its specific molecular structure and its ability to modulate cell proliferation in certain cancer cell lines, making it a valuable compound for scientific research and potential therapeutic applications.
If you have any more questions or need further details, feel free to ask!
Eigenschaften
Molekularformel |
C16H15N3OS |
|---|---|
Molekulargewicht |
297.4 g/mol |
IUPAC-Name |
5-[(4-methylphenyl)methyl]-2-pyridin-2-ylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H15N3OS/c1-11-5-7-12(8-6-11)10-13-15(20)19-16(21-13)18-14-4-2-3-9-17-14/h2-9,13H,10H2,1H3,(H,17,18,19,20) |
InChI-Schlüssel |
VTSLUUJUPZFKPH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)CC2C(=O)NC(=NC3=CC=CC=N3)S2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



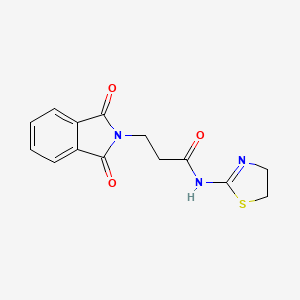
![5-Piperidin-1-yl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10815700.png)
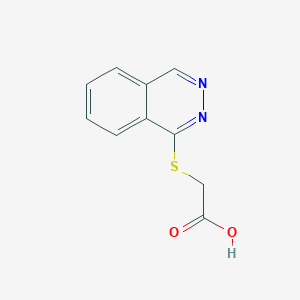
![1-(4-(4-(7-Methylthieno[2,3-b]quinoline-2-carbonyl)piperazin-1-yl)phenyl)ethan-1-one](/img/structure/B10815712.png)
![2-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)-N-(2,6-diethylphenyl)acetamide](/img/structure/B10815719.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methoxythieno[2,3-b]quinoline-2-carboxamide](/img/structure/B10815724.png)
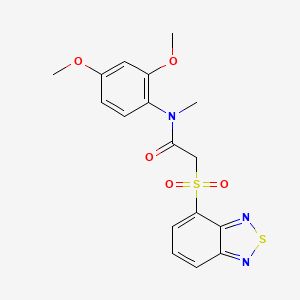
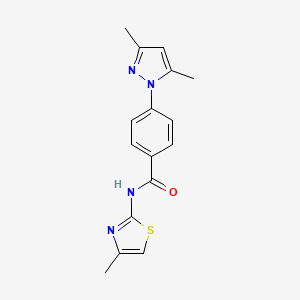
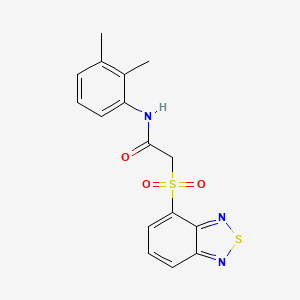
![2-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B10815757.png)
